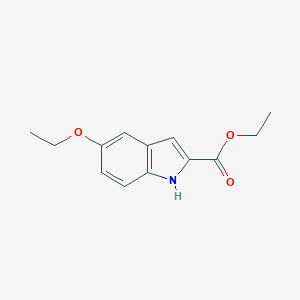

ethyl 5-ethoxy-1H-indole-2-carboxylate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-ethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-5-6-11-9(7-10)8-12(14-11)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFWDOPIAXKRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372464 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-17-5 | |

| Record name | ethyl 5-ethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-Ethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the most prevalent synthesis route, experimental protocols, and relevant chemical data to support research and development in medicinal chemistry.

Introduction

This compound is a substituted indole derivative of significant interest in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. The 5-ethoxy substitution on the indole ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. This guide focuses on the well-established Reissert indole synthesis as the primary method for the preparation of this valuable compound.

The Reissert Indole Synthesis: A Two-Step Approach

The most widely employed and reliable method for the synthesis of this compound is the Reissert indole synthesis.[1][2][3][4] This classical method involves a two-step sequence starting from a substituted o-nitrotoluene.[1][2][3][4]

The overall synthesis pathway is depicted below:

Figure 1: Overall workflow of the Reissert indole synthesis.

Step 1: Condensation of 4-Ethoxy-2-nitrotoluene with Diethyl Oxalate

The first step involves a Claisen condensation reaction between 4-ethoxy-2-nitrotoluene and diethyl oxalate in the presence of a strong base, typically potassium ethoxide.[1][2] The ethoxide base abstracts a proton from the methyl group of 4-ethoxy-2-nitrotoluene, which is activated by the ortho-nitro group, to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate to yield the intermediate, ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization

The second step is a reductive cyclization of the intermediate pyruvate derivative. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. A common and effective reducing agent for this transformation is zinc dust in acetic acid.[1][2][5] This method is generally preferred for its relatively mild conditions and good yields.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of the Starting Material: 4-Ethoxy-2-nitrotoluene

A plausible route for the synthesis of 4-ethoxy-2-nitrotoluene involves the nitration of 4-ethoxytoluene.

Materials:

-

4-Ethoxytoluene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid to 0 °C.

-

Slowly add a mixture of 4-ethoxytoluene and nitric acid dropwise to the cooled sulfuric acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2-nitrotoluene.

Step 1: Synthesis of Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate

Materials:

-

4-Ethoxy-2-nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (dilute)

Procedure:

-

Prepare a solution of potassium ethoxide in absolute ethanol under an inert atmosphere.

-

To this solution, add a mixture of 4-ethoxy-2-nitrotoluene and diethyl oxalate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate in glacial acetic acid.

-

To this solution, add zinc dust portion-wise while stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

-

Pour the filtrate into a large volume of ice water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

For further purification, dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) |

| 4-Ethoxy-2-nitrotoluene | C₉H₁₁NO₃ | 181.19 | - | Data not available | Data not available |

| Ethyl 2-(4-ethoxy-2-nitrophenyl)-2-oxoacetate | C₁₂H₁₃NO₆ | 267.23 | - | Data not available | Data not available |

| This compound | C₁₃H₁₅NO₃ | 233.26 | 122-125[6] | See Table 2 | See Table 3 |

Table 2: 1H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | NH |

| ~7.3 | d | 1H | H-4 |

| ~7.2 | d | 1H | H-7 |

| ~7.0 | s | 1H | H-3 |

| ~6.9 | dd | 1H | H-6 |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 4.08 | q | 2H | -OCH₂CH₃ |

| 1.42 | t | 3H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

| Note: Approximate chemical shifts based on related structures. Actual values may vary. |

Table 3: 13C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~161 | C=O |

| ~155 | C-5 |

| ~132 | C-7a |

| ~128 | C-2 |

| ~122 | C-3a |

| ~114 | C-7 |

| ~113 | C-4 |

| ~104 | C-6 |

| ~102 | C-3 |

| 61.2 | -OCH₂CH₃ |

| 60.5 | -OCH₂CH₃ |

| 15.0 | -OCH₂CH₃ |

| 14.8 | -OCH₂CH₃ |

| Note: Approximate chemical shifts based on related structures. Actual values may vary. |

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis process.

Figure 2: High-level synthesis workflow.

References

- 1. rsc.org [rsc.org]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

- 6. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]

In-Depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ethyl 5-ethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Core Chemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The presence of an ethoxy group at the 5-position and an ethyl carboxylate at the 2-position provides handles for further molecular exploration and modulation of its physicochemical properties.

Physicochemical Data

Limited experimental data is publicly available for this specific compound. The following table summarizes the known quantitative information.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| CAS Number | 16382-17-5 | [1][2][3] |

| Melting Point | 155-156 °C | [4][5] |

| Purity | 97% | [2] |

| Appearance | White to yellow solid | [5] |

| Boiling Point | 391.1 ± 22.0 °C (Predicted) | [5] |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.77 ± 0.30 (Predicted) | [5] |

Note: Boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature. Solubility data is not currently available.

Spectral Data

-

¹H NMR: Signals corresponding to the ethyl groups of the ester and ether, aromatic protons on the indole ring, and the N-H proton of the indole. The aromatic region would show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl groups, and the aromatic carbons of the indole core.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the ether and ester groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol ).

Experimental Protocols: Synthesis

The most probable synthetic route for this compound is the Reissert indole synthesis . This classical method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7][8]

Reissert Indole Synthesis: A Detailed Protocol

This protocol is adapted from the general principles of the Reissert synthesis and is tailored for the preparation of this compound. The starting material would be 4-ethoxy-2-nitrotoluene.

Step 1: Condensation to form Ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate

-

Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. This is achieved by cautiously dissolving potassium metal in anhydrous ethanol.

-

Reaction: To the cooled potassium ethoxide solution, add diethyl oxalate dropwise with stirring. Subsequently, add a solution of 4-ethoxy-2-nitrotoluene in absolute ethanol dropwise.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight to ensure complete condensation.

-

Work-up: The resulting precipitate, the potassium salt of ethyl 3-(4-ethoxy-2-nitrophenyl)-2-oxopropanoate, is collected by filtration, washed with cold ethanol and then diethyl ether, and dried.

Step 2: Reductive Cyclization to this compound

-

Reagents and Setup: The dried potassium salt from Step 1 is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A reducing agent is then added. Common reducing agents for this step include zinc dust in acetic acid, or catalytic hydrogenation (e.g., H₂ with a platinum or palladium catalyst).[6][9]

-

Reaction: If using zinc and acetic acid, the mixture is stirred, and the reaction progress is monitored by TLC. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Reaction Conditions: The reduction is typically performed at room temperature or with gentle heating.

-

Work-up and Purification:

-

If a metal reductant is used, the reaction mixture is filtered to remove the metal residues. The filtrate is then concentrated under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is governed by the indole nucleus and its substituents.

-

Indole N-H: The nitrogen atom can be deprotonated with a suitable base and subsequently alkylated or acylated.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The most reactive position is typically the C3 position.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other derivatives such as amides or undergo reduction to the corresponding alcohol.

-

Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Reissert indole synthesis for the preparation of this compound.

Caption: Workflow for the Reissert Indole Synthesis.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, the indole-2-carboxylate scaffold is present in molecules investigated as inhibitors of various protein kinases. For instance, derivatives of indole-2-carboxamides have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell proliferation and survival.

The EGFR signaling cascade is a complex pathway that, upon activation by ligands like EGF, leads to the activation of downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, ultimately promoting cell growth, proliferation, and survival. Similarly, CDK2, in complex with cyclins E and A, plays a pivotal role in the G1/S transition of the cell cycle. Inhibition of these pathways is a key strategy in cancer therapy.

The potential for this compound or its derivatives to interact with such pathways warrants further investigation and could be a valuable direction for future research in drug discovery.

Caption: Simplified EGFR Signaling Pathway.

References

- 1. 16382-17-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 16382-17-5 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 16382-17-5 [chemicalbook.com]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate

CAS Number: 16382-17-5

This technical guide provides a comprehensive overview of ethyl 5-ethoxy-1H-indole-2-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. This document details its chemical properties, potential synthetic routes, and the broader biological context of related indole derivatives.

Chemical and Physical Properties

This compound is a member of the indole-2-carboxylate family, characterized by an ethoxy group at the 5-position of the indole ring. The presence of the indole nucleus, a common motif in biologically active molecules, makes this compound and its analogs attractive targets for synthetic and medicinal chemistry studies.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (for this compound) | Value (for related compounds) | Reference |

| CAS Number | 16382-17-5 | - | N/A |

| Molecular Formula | C₁₃H₁₅NO₃ | - | N/A |

| Molecular Weight | 233.26 g/mol | - | N/A |

| Melting Point | Not available | Ethyl indole-2-carboxylate: 122-125 °CEthyl 5-(benzyloxy)-1H-indole-2-carboxylate: 163 °CEthyl 2-methylindole-5-carboxylate: 140.5-142.0 °C | [1][2] |

| Purity | Typically ≥97% (commercial availability) | - | N/A |

Table 2: Spectral Data of Related Indole-2-Carboxylates

| Spectral Data Type | Key Features (for related compounds) | Reference |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons on the indole ring, and the N-H proton. For N-alkylated derivatives, the N-H signal disappears. | [3] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethoxy group, and the aromatic carbons of the indole scaffold. | [3] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the ester, and C-O stretching. | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for indole ring formation. The Japp-Klingemann and Fischer indole syntheses are two prominent strategies for constructing the indole-2-carboxylate scaffold.

Japp-Klingemann Indole Synthesis

The Japp-Klingemann reaction is a versatile method for synthesizing indoles from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[4] The resulting hydrazone intermediate can then be cyclized, often under acidic conditions (Fischer indole synthesis), to yield the desired indole.[4][5][6]

Experimental Protocol (General for Japp-Klingemann/Fischer Indole Synthesis):

-

Diazotization: An appropriately substituted aniline (e.g., 4-ethoxyaniline) is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt solution is then added to a solution of a β-keto-ester, such as ethyl 2-methylacetoacetate, in the presence of a base (e.g., sodium acetate or sodium hydroxide) to facilitate the coupling reaction, forming a hydrazone intermediate.

-

Cyclization (Fischer Indole Synthesis): The isolated hydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and formation of the indole ring.

-

Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Other Synthetic Approaches

Modifications to the Fischer indole synthesis and other cyclization strategies have been developed to improve yields and accommodate a wider range of substrates. For instance, the reduction of an appropriate nitro-precursor can also lead to the formation of the indole ring.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the indole-2-carboxylate scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Anticancer Activity

Numerous indole derivatives have been investigated for their potential as anticancer agents.[7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[8] For example, certain indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to apoptosis in cancer cells.[9][10] A structurally similar compound, ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, has also been noted for its potential anticancer activity.[11]

Antiviral Activity

The indole nucleus is a key component of several antiviral drugs. Research has shown that novel indole-2-carboxylate derivatives can exhibit potent and broad-spectrum antiviral activities against both RNA and DNA viruses.[12] Some derivatives have shown promising inhibitory activity against influenza A and Coxsackie B3 viruses.

Anti-inflammatory Activity

Indole derivatives have also been explored for their anti-inflammatory properties.[13] The mechanism of action can involve the inhibition of key inflammatory mediators.

Kinase Inhibition

The inhibition of protein kinases is a major strategy in modern drug discovery. Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of various kinases, including those involved in cancer and other diseases. For instance, derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[14] Additionally, some indole derivatives have shown potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, a target for neurodegenerative diseases and other conditions.[6]

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is limited, the broader family of indole-2-carboxylates has demonstrated a wide array of promising biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-ethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a heterocyclic organic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities. This document provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound possesses a core indole ring system substituted at the 2-position with an ethyl carboxylate group and at the 5-position with an ethoxy group.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 16382-17-5 | - |

| Molecular Formula | C₁₃H₁₅NO₃ | - |

| Molecular Weight | 233.26 g/mol | - |

Structural Diagram

Spectroscopic and Structural Elucidation of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl 5-ethoxy-1H-indole-2-carboxylate (CAS 16382-17-5). Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this document combines predicted data with experimental data from closely related analogs to offer a comprehensive analytical profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted and Analog Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed in Table 1. The chemical shifts are estimated based on the analysis of the parent compound, ethyl 1H-indole-2-carboxylate, and known substituent effects of an ethoxy group at the C5 position of the indole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | br s | 1H | NH |

| ~7.30 | d | 1H | Ar-H 4 |

| ~7.25 | d | 1H | Ar-H 7 |

| ~7.10 | s | 1H | Ar-H 3 |

| ~6.90 | dd | 1H | Ar-H 6 |

| 4.40 | q | 2H | -O-CH₂ -CH₃ (ester) |

| 4.10 | q | 2H | -O-CH₂ -CH₃ (ethoxy) |

| 1.45 | t | 3H | -O-CH₂-CH₃ (ethoxy) |

| 1.40 | t | 3H | -O-CH₂-CH₃ (ester) |

br s = broad singlet, d = doublet, dd = doublet of doublets, q = quartet, t = triplet

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The predicted ¹³C NMR spectrum is outlined in Table 2. The predictions are based on the known spectrum of ethyl 1H-indole-2-carboxylate and the expected influence of the C5-ethoxy substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O |

| ~155.0 | C 5 |

| ~137.0 | C 7a |

| ~129.0 | C 2 |

| ~128.0 | C 3a |

| ~121.0 | C 7 |

| ~114.0 | C 4 |

| ~112.0 | C 6 |

| ~103.0 | C 3 |

| ~64.0 | -O-CH₂ -CH₃ (ethoxy) |

| ~61.0 | -O-CH₂ -CH₃ (ester) |

| ~15.0 | -O-CH₂-CH₃ (ethoxy) |

| ~14.5 | -O-CH₂-CH₃ (ester) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized in Table 3.

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3400 | N-H | Stretching |

| 2980-2850 | C-H (alkane) | Stretching |

| 1680-1710 | C=O (ester) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1250-1000 | C-O (ester, ether) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₅NO₃), the expected molecular ion peak [M]⁺ would be observed at m/z 233.26.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 233 | [M]⁺ (Molecular Ion) |

| 188 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group from the ester) |

| 160 | [M - COOCH₂CH₃]⁺ (Loss of the entire ester group) |

Experimental Protocols

While specific experimental details for the synthesis and analysis of this compound are not widely published, a general procedure based on the synthesis of similar indole derivatives is provided below.

General Synthesis: Fischer Indole Synthesis

A common method for synthesizing substituted indoles is the Fischer indole synthesis. A generalized protocol is as follows:

-

Formation of Hydrazone: React 4-ethoxyphenylhydrazine with ethyl pyruvate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding hydrazone.

-

Indolization: The formed hydrazone is then subjected to cyclization, often by heating in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Unveiling the Therapeutic Potential of Ethyl 5-ethoxy-1H-indole-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of ethyl 5-ethoxy-1H-indole-2-carboxylate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally analogous indole-2-carboxylate derivatives to infer the potential therapeutic applications of the title compound. All data and protocols presented herein are derived from studies on these related molecules.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] this compound belongs to the class of indole-2-carboxylates, which have garnered significant interest for their potential as anticancer, antimicrobial, and enzyme-inhibitory agents. This technical guide consolidates the existing knowledge on the biological activities of closely related 5-substituted indole-2-carboxylates and other indole derivatives to provide a predictive insight into the therapeutic promise of this compound.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and reliable method is the Reissert indole synthesis.[2] This process typically involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization to form the indole ring system.[2]

Alternatively, the Fischer indole synthesis can be employed, which involves the reaction of an arylhydrazine with a pyruvate derivative.[3] For instance, the condensation of p-ethoxyphenylhydrazine with ethyl pyruvate would be a plausible route to the title compound. Further functionalization of the indole core is also a common strategy to access a variety of derivatives.[4]

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

Numerous indole-2-carboxylate and indole-2-carboxamide derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), or topoisomerases.[5][8]

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 5-substituted-3-ethylindole-2-carboxamide (5j) | Various | 0.037 (mean GI50) | [5] |

| 5-substituted-3-ethylindole-2-carboxamide (5i) | Various | 0.049 (mean GI50) | [5] |

| Ursolic acid-indole derivative (5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [8] |

| Ursolic acid-indole derivative (5f) | HepG2 (Hepatocarcinoma) | 0.91 | [8] |

| Indole-isoquinoline hybrid (23) | 30 cancer cell lines | 1.5 (mean GI50) | [6] |

| 5-Hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast Cancer) | 4.7 | [9] |

Antimicrobial Activity

Indole derivatives are also recognized for their broad-spectrum antimicrobial properties.[10][11] The presence of the indole nucleus, often in combination with other heterocyclic rings like triazoles or thiazolidinones, contributes to their activity against both bacteria and fungi.[10][12]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (Z)-methyl 3-((...)-1H-indole-2-carboxylate) (8) | En. cloacae | 0.004 | [12] |

| (Z)-methyl 3-((...)-1H-indole-2-carboxylate) (15) | T. viride | 0.004 | [12] |

| Indole-thiadiazole derivative (2c) | MRSA | < 3.125 | [11] |

| Indole-triazole derivative (3d) | MRSA | < 3.125 | [11] |

| Indole-1,2,4 triazole conjugate (6f) | Candida albicans | 2 | [10] |

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease, diabetes, and cancer.[13][14] Several indole derivatives have been identified as potent inhibitors of GSK-3β, making this a promising therapeutic target for this class of compounds.[13][15][16] The inhibition is often competitive with ATP, with the indole scaffold binding in the ATP-binding pocket of the enzyme.[14]

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 3-arylidene-2-oxindole (3a) | GSK-3β | 4.19 | [13] |

| Ethyl 2-carboxylate-5-monosubstituted 1H-indole (Aii11) | GSK-3β | Not specified as "excellent" | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key assays mentioned in the literature for analogous compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

Enzyme-linked immunosorbent assays (ELISAs) or luminescence-based assays are commonly used to assess the inhibitory activity of compounds against specific kinases like GSK-3β.[15]

-

Assay Setup: The kinase, substrate, and ATP are combined in a buffer system in a 96-well plate.

-

Compound Addition: The test compound is added at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at a specific temperature for a set period.

-

Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection system (e.g., colorimetric, fluorescent, or luminescent).

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can aid in understanding their mechanism of action.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate | 16381-43-4 | Benchchem [benchchem.com]

- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors [mdpi.com]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation | MDPI [mdpi.com]

- 13. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl 5-Ethoxy-1H-indole-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to ethyl 5-ethoxy-1H-indole-2-carboxylate and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through established methods of indole formation, primarily the Reissert and Japp-Klingemann reactions.

Reissert Indole Synthesis

One of the classical and reliable methods for preparing benzene-ring substituted indole-2-carboxylates is the Reissert indole synthesis. This reaction involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by the reduction of the resulting 2-nitrophenylpyruvate. A specific reference for the synthesis of this compound using this method is the work of Dambal and Siddappa.[1]

General Experimental Protocol for Reissert Indole Synthesis:

A detailed, step-by-step protocol for the synthesis of a related compound, ethyl indole-2-carboxylate, is available in Organic Syntheses, which can be adapted for the 5-ethoxy derivative by starting with 4-ethoxy-2-nitrotoluene.[2] The general steps are as follows:

-

Formation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate: A solution of potassium ethoxide in anhydrous ether is prepared. Diethyl oxalate is added, followed by the substituted o-nitrotoluene (in this case, 4-ethoxy-2-nitrotoluene). The resulting potassium salt precipitates and is collected by filtration.

-

Reductive Cyclization to Ethyl Indole-2-carboxylate: The potassium salt is dissolved in glacial acetic acid, and a platinum catalyst is added. The mixture is then subjected to hydrogenation in a Parr apparatus. After the reaction is complete, the catalyst is filtered off, and the product is precipitated by the addition of water, filtered, and dried.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is another versatile method for the synthesis of indole-2-carboxylates. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by cyclization of the resulting hydrazone.[3][4] This method is particularly useful for preparing a variety of 5-substituted indole-2-carboxylates.[5][6]

General Experimental Protocol for Japp-Klingemann Reaction:

A general procedure for the synthesis of 5-monosubstituted ethyl 1H-indole-2-carboxylates is as follows:[5]

-

Diazotization of the Aniline: The appropriately substituted aniline (e.g., 4-ethoxyaniline) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.

-

Coupling with a β-Ketoester: A separate solution containing a β-ketoester (e.g., ethyl 2-methylacetoacetate) in ethanol is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this solution, maintaining a low temperature.

-

Hydrolysis and Cyclization: The resulting azo compound is hydrolyzed, and the intermediate hydrazone is cyclized to the indole-2-carboxylate, often by heating in the presence of an acid catalyst.

Biological Activities of this compound Derivatives

Derivatives of the indole-2-carboxylate scaffold, particularly those with substitutions at the 5-position, have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and GSK-3β inhibitory effects. While specific data for 5-ethoxy derivatives is emerging, the broader class of 5-substituted analogs provides valuable insights into their therapeutic potential.

Anticancer Activity

Indole-2-carboxamides, derived from the corresponding carboxylic acids, have shown significant promise as anticancer agents. These compounds can be synthesized by coupling the indole-2-carboxylic acid with various amines. Several studies have reported the potent antiproliferative activity of 5-substituted indole-2-carboxamides against various cancer cell lines.

For instance, a series of novel 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR/CDK2 inhibitors and exhibited significant antiproliferative activity with GI50 values in the nanomolar range.[7] Another study on N-substituted 1H-indole-2-carboxamides reported potent activity against leukemia (K-562) and colon cancer (HCT-116) cell lines, with IC50 values in the sub-micromolar range.[8] While these studies did not specifically report on 5-ethoxy derivatives, the promising results from other 5-substituted analogs warrant the investigation of their 5-ethoxy counterparts.

Table 1: Anticancer Activity of 5-Substituted Indole-2-Carboxamide Analogs

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 5-Substituted-3-ethylindole-2-carboxamides | Various | 37 - 193 nM (GI50) | [7] |

| N-Substituted 1H-indole-2-carboxamides | K-562 | 0.33 µM (IC50) | [8] |

| N-Substituted 1H-indole-2-carboxamides | HCT-116 | 1.01 µM (IC50) | [8] |

| Thiazolyl-indole-2-carboxamide derivatives | MCF-7 | 6.10 ± 0.4 μM (IC50) | [9] |

Experimental Protocol for MTT Assay (General):

The antiproliferative activity of compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Anti-inflammatory Activity

Indole derivatives have been explored for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.

While specific data on the anti-inflammatory activity of this compound derivatives is not yet widely available, related indole structures have shown promising results. For example, various heterocyclic indole derivatives have been synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced edema in rats, with some compounds showing higher potency and lower ulcerogenic liability than the standard drug phenylbutazone.[10]

Experimental Protocol for In Vitro Anti-inflammatory Assays (General):

-

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α): Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model. Cells are treated with the test compounds, followed by stimulation with LPS. The levels of pro-inflammatory cytokines in the cell culture supernatant are then measured using ELISA kits.[11][12]

-

Nitric Oxide (NO) Inhibition Assay: The inhibitory effect on nitric oxide production in LPS-stimulated macrophages can be quantified using the Griess reagent.[12]

Antimicrobial Activity

Indole-2-carboxamide derivatives have also been investigated for their antibacterial and antifungal activities. The introduction of different substituents on the indole ring and the amide nitrogen can significantly influence their antimicrobial spectrum and potency.

A study on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides reported high antibacterial activity against pathogenic Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 0.35–1.25 μg/mL.[13] Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antibacterial and antifungal activities with MIC values as low as 0.004 mg/mL.[14]

Table 2: Antimicrobial Activity of 5-Substituted Indole-2-Carboxamide and Carboxylate Analogs

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | Gram-negative bacteria | 0.35–1.25 μg/mL | [13] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Various bacteria and fungi | 0.004–0.06 mg/mL | [14] |

| Synthetic indole derivatives | Gram-positive bacteria | 0.25–16 µg/mL | [15] |

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination (General):

The MIC is determined using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

GSK-3β Inhibitory Activity

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in several diseases, including neurodegenerative disorders and diabetes. A study focused on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives reported their potential as GSK-3β inhibitors.[5][6] The compounds were synthesized via the Japp-Klingemann indole synthesis and evaluated for their in vitro GSK-3β inhibitory activity using a luminance assay. While the specific IC50 value for the 5-ethoxy derivative was not detailed in the available abstract, the study highlights the potential of this scaffold for targeting GSK-3β.

Visualizing Synthesis and Biological Evaluation Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Caption: General synthesis workflow for this compound and its amide derivatives.

Caption: General workflow for the in vitro biological evaluation of synthesized derivatives.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The established synthetic routes, such as the Reissert and Japp-Klingemann reactions, provide a solid foundation for the generation of a library of derivatives. While more specific research on the 5-ethoxy substituted analogs is needed, the existing data on related 5-substituted indole-2-carboxylates and carboxamides strongly suggests their potential as anticancer, anti-inflammatory, antimicrobial, and GSK-3β inhibitory agents. This technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further investigation into the structure-activity relationships of 5-ethoxy derivatives is warranted to unlock their full therapeutic potential.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Ethyl 5-ethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of ethyl 5-ethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this class of molecules is intrinsically linked to two seminal name reactions of the late 19th century: the Fischer indole synthesis and the Japp-Klingemann reaction. This document details the historical context of these discoveries, provides plausible experimental protocols for the synthesis of the title compound, presents key quantitative data in a structured format, and illustrates the underlying chemical transformations with detailed diagrams.

Historical Perspective: The Foundation of Modern Indole Synthesis

The story of this compound is built upon the foundational work of Emil Fischer and Francis Robert Japp with Felix Klingemann. Their discoveries in the 1880s provided chemists with powerful tools to construct the indole ring system, a privileged structure in numerous natural products and pharmaceuticals.

In 1883, Hermann Emil Fischer reported a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction, now famously known as the Fischer indole synthesis , remains one of the most widely applied methods for indole synthesis.[1] The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the starting phenylhydrazine and carbonyl compound.

Just a few years later, in 1887, Francis Robert Japp and Felix Klingemann discovered a reaction that would prove to be a crucial feeder pathway for the Fischer indole synthesis. The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[2][3][4] The hydrazone products of the Japp-Klingemann reaction are often ideal precursors for subsequent cyclization via the Fischer indole synthesis.[3][5]

The synthesis of this compound is a classic example of the powerful synergy between these two reactions. The journey to this specific molecule begins with the diazotization of 4-ethoxyaniline, followed by a Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized using the Fischer indole synthesis.

Synthetic Pathway and Experimental Protocols

The most logical and historically relevant synthetic route to this compound involves a two-step process:

-

Japp-Klingemann Reaction: Formation of the p-ethoxyphenylhydrazone of ethyl pyruvate from 4-ethoxyaniline.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to yield the final product.

Step 1: Synthesis of Ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

This step involves the initial diazotization of 4-ethoxyaniline, followed by the coupling reaction with a β-ketoester.

Experimental Protocol:

-

Part A: Diazotization of 4-ethoxyaniline

-

In a beaker, dissolve 4-ethoxyaniline (10.0 g, 0.073 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5.3 g, 0.077 mol) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-ethoxybenzenediazonium chloride solution. This solution is used immediately in the next step.

-

-

Part B: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (10.5 g, 0.073 mol) in ethanol (100 mL).

-

Cool this solution to 0-5 °C and slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL), while maintaining the temperature below 10 °C.

-

To this cooled solution, add the freshly prepared 4-ethoxybenzenediazonium chloride solution from Part A dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate.

-

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

Experimental Protocol:

-

Suspend the dried ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate (10.0 g, 0.040 mol) in absolute ethanol (100 mL).

-

Add concentrated sulfuric acid (5 mL) dropwise with stirring.

-

Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL).

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove any residual acid, and then washed with a cold 5% sodium bicarbonate solution.

-

The crude product is dried and recrystallized from ethanol to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product. Data for the target molecule is provided where available; otherwise, data for closely related analogs are used for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 3-4 |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | -33 |

| Ethyl 2-((4-ethoxyphenyl)hydrazono)propanoate | C₁₃H₁₈N₂O₃ | 250.29 | Not readily available |

| This compound | C₁₃H₁₅NO₃ | 233.26 | Not readily available |

| Reference: Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122-125[6] |

| Reference: Ethyl 5-methoxy-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 154-156 |

| Reaction Step | Typical Yield (%) |

| Japp-Klingemann Reaction | 70-85 |

| Fischer Indole Synthesis | 60-80 |

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Japp-Klingemann Reaction [drugfuture.com]

- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 4. Japp-Klingemann-Reaktion – Wikipedia [de.wikipedia.org]

- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]

Navigating the Solubility Landscape of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

General Solubility Profile of Indole-2-Carboxylates

Indole derivatives, particularly esters like ethyl 5-ethoxy-1H-indole-2-carboxylate, generally exhibit poor aqueous solubility. The presence of the large, nonpolar indole ring system dominates the molecule's properties, leading to a hydrophobic nature. However, the ester and ethoxy functional groups introduce some degree of polarity, allowing for measurable solubility in various organic solvents.

The solubility of indole esters is significantly influenced by the nature of the solvent, particularly its polarity and hydrogen bonding capabilities. Generally, these compounds are expected to be more soluble in polar aprotic solvents and to a lesser extent in polar protic and nonpolar solvents.

Predicted Solubility Trends

Based on the physicochemical properties of similar indole derivatives, the following table summarizes the expected solubility trends for this compound. It is crucial to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative values.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without the competing hydrogen bonding that can occur in protic solvents, leading to effective solvation of the indole ester. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and ethoxy groups, the energy required to break the solvent's hydrogen bond network can limit solubility. |

| Nonpolar | Toluene, Hexane | Low | The overall polarity of the indole ester is too high for significant interaction with nonpolar solvents, resulting in poor solubility. |

| Aqueous | Water | Very Low | The hydrophobic indole core significantly outweighs the hydrophilic character of the ester and ethoxy groups, leading to minimal solubility in water. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of obtaining accurate solubility data.

Materials and Equipment

-

This compound (solid)

-

Selected solvents of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Protocol

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination via the shake-flask method.

This comprehensive approach, combining theoretical understanding with a robust experimental protocol, will enable researchers to accurately determine and effectively utilize the solubility properties of this compound in their drug development endeavors.

Methodological & Application

The Synthetic Utility of Ethyl 5-Ethoxy-1H-indole-2-carboxylate: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its indole core, substituted with an electron-donating ethoxy group at the 5-position and a reactive carboxylate ester at the 2-position, provides a scaffold that can be readily modified to generate a diverse range of biologically active molecules. This application note details key synthetic transformations and protocols involving this compound, with a focus on its application in the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Core Applications and Synthetic Transformations

This compound serves as a key intermediate for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The primary reaction sites are the indole nitrogen, the ethyl ester, and the indole ring itself.

Key Synthetic Pathways:

-

Hydrolysis of the Ethyl Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a crucial intermediate for the synthesis of amides and other derivatives.

-

N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents, which can significantly influence the biological activity of the resulting compounds.

-

Amide Bond Formation: The carboxylic acid derived from the hydrolysis of the starting material can be coupled with a wide range of amines to generate a library of indole-2-carboxamides. These amides are a common feature in many biologically active compounds.

-

Hydrazinolysis: The ethyl ester can be converted to a carbohydrazide, which serves as a precursor for the synthesis of various heterocyclic systems.[1]

Application in the Synthesis of GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some forms of cancer. The indole scaffold has been identified as a promising pharmacophore for the development of potent and selective GSK-3β inhibitors.[2][3] A general synthetic route starting from a substituted aniline, such as 4-ethoxyaniline, can be employed to produce this compound, which is then further functionalized.[2][4]

The following diagram illustrates a typical workflow for the synthesis of potential GSK-3β inhibitors from a 5-substituted indole-2-carboxylate.

References

Application Notes and Protocols: Ethyl 5-ethoxy-1H-indole-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-ethoxy-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in drug discovery, present in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound, with an ethoxy group at the 5-position and an ethyl ester at the 2-position, provides a versatile platform for the development of potent and selective therapeutic agents. This document provides detailed protocols for the synthesis of this compound and its derivatization into potential drug candidates, with a focus on the development of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, a critical target in neurodegenerative diseases such as Alzheimer's.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Fischer indole synthesis. This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, ethyl pyruvate.

Experimental Workflow: Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Protocol 1: Synthesis of 4-ethoxyphenylhydrazine hydrochloride

This protocol is adapted from the synthesis of 4-methoxyphenylhydrazine hydrochloride.

Materials:

-

4-ethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

In a flask, dissolve 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (30 mL) and water (30 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.28 g, 76.5 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate (41.3 g, 183 mmol) in concentrated HCl (30 mL).

-

Cool the tin(II) chloride solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form.

-

Continue stirring the mixture in the ice bath for 1 hour.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold water, followed by cold ethanol, and finally diethyl ether.

-

Dry the solid under vacuum to yield 4-ethoxyphenylhydrazine hydrochloride.

Protocol 2: Fischer Indole Synthesis of this compound

Materials:

-

4-ethoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Procedure:

-

In a round-bottom flask, suspend 4-ethoxyphenylhydrazine hydrochloride (10.0 g, 53.0 mmol) in ethanol (100 mL).

-

Add ethyl pyruvate (6.15 g, 53.0 mmol) to the suspension.

-

Heat the mixture to reflux and stir for 1 hour. The mixture should become a clear solution as the hydrazone forms.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated sulfuric acid (10 mL) or polyphosphoric acid (20 g) to the cooled solution with stirring.

-

Heat the mixture to 80-90 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, pour the mixture onto crushed ice (200 g).

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Application as an Intermediate for GSK-3β Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes. Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] In Alzheimer's disease, GSK-3β is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, and in the processing of amyloid precursor protein (APP), contributing to the formation of amyloid-β plaques.[2][3][4][5][6] Therefore, the development of GSK-3β inhibitors is a promising therapeutic strategy. Indole-2-carboxamides derived from this compound are a promising class of GSK-3β inhibitors.[7][8]

GSK-3β Signaling Pathway in Alzheimer's Disease

Caption: GSK-3β Signaling in Alzheimer's.

Protocol 3: Synthesis of N-Aryl-5-ethoxy-1H-indole-2-carboxamides

This protocol describes the conversion of the ethyl ester to a carboxamide, a common step in generating biologically active compounds.

Materials:

-

This compound

-

Aniline or substituted aniline

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Toluene or DMF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous toluene (50 mL).

-

Add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) to the toluene and stir.

-

Slowly add the desired aniline (10.0 mmol) to the suspension at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of this compound (2.19 g, 10.0 mmol) in anhydrous toluene (20 mL) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-